An In-depth Technical Guide to 5-Bromodescyano Citalopram: Synthesis, Characterization, and Analytical Methodologies
An In-depth Technical Guide to 5-Bromodescyano Citalopram: Synthesis, Characterization, and Analytical Methodologies
This technical guide provides a comprehensive overview of 5-Bromodescyano Citalopram, a key intermediate and impurity in the synthesis of the widely prescribed antidepressant, Citalopram.[1] This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical structure, synthesis, characterization, and analytical protocols.
Introduction: The Significance of 5-Bromodescyano Citalopram
Citalopram, a selective serotonin reuptake inhibitor (SSRI), is a cornerstone in the treatment of depression and other mood disorders.[] Its synthesis is a multi-step process where the control of intermediates and impurities is critical for the final drug substance's purity and safety. 5-Bromodescyano Citalopram, chemically known as 5-Bromo-1-(4-fluorophenyl)-1,3-dihydro-N,N-dimethyl-1-isobenzofuranpropanamine, emerges as a crucial compound in this context.[1] It serves as a late-stage intermediate in several synthetic routes to Citalopram, where the bromo group is subsequently converted to the cyano group present in the final active pharmaceutical ingredient.[3][4] Understanding the properties and synthesis of this bromo-derivative is paramount for process optimization and impurity profiling in Citalopram manufacturing.
Chemical Structure and Physicochemical Properties
The chemical structure of 5-Bromodescyano Citalopram is characterized by a phthalane (1,3-dihydroisobenzofuran) core, substituted at the 1-position with a 4-fluorophenyl group and a 3-(dimethylamino)propyl chain, and at the 5-position with a bromine atom.
| Property | Value | Source |
| Chemical Name | 5-Bromo-1-(4-fluorophenyl)-1,3-dihydro-N,N-dimethyl-1-isobenzofuranpropanamine | [1] |
| CAS Number | 64169-39-7 | [1] |
| Molecular Formula | C₁₉H₂₁BrFNO | [1] |
| Molecular Weight | 378.28 g/mol | [1] |
A deuterated analog, 5-Bromodescyano Citalopram-d4, is also utilized as a labeled internal standard in analytical studies for the quantification of Citalopram and its metabolites.[5]
Synthesis of 5-Bromodescyano Citalopram
The synthesis of 5-Bromodescyano Citalopram is intrinsically linked to the overall synthetic strategy for Citalopram. A common and well-established route commences with 5-bromophthalide.[3][6] The core of the synthesis involves sequential Grignard reactions to introduce the necessary substituents onto the phthalide ring system, followed by a cyclization step.
Synthetic Pathway Overview
The synthesis can be conceptualized as a three-stage process, as illustrated in the following workflow diagram.
Caption: Synthetic workflow for 5-Bromodescyano Citalopram.
Detailed Experimental Protocol
The following protocol is a representative synthesis based on established methodologies for Citalopram analogs.[3][6]
Materials:
-
5-Bromophthalide
-
4-Fluorobromobenzene
-
Magnesium turnings
-
3-(Dimethylamino)propyl chloride
-
Tetrahydrofuran (THF), anhydrous
-
Phosphoric acid (60%) or other suitable acid catalyst
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and equipment for inert atmosphere reactions
Step 1: Preparation of the First Grignard Reagent and Reaction with 5-Bromophthalide
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings.
-
Add a solution of 4-fluorobromobenzene in anhydrous THF dropwise to initiate the Grignard reaction. Maintain a gentle reflux.
-
After the magnesium has been consumed, cool the resulting Grignard reagent solution to 0 °C.
-
Dissolve 5-bromophthalide in anhydrous THF and add it dropwise to the Grignard reagent solution, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the intermediate lactol.
Step 2: Preparation of the Second Grignard Reagent and Reaction
-
In a separate flame-dried flask under an inert atmosphere, prepare the second Grignard reagent from magnesium turnings and 3-(dimethylamino)propyl chloride in anhydrous THF.
-
Cool the Grignard reagent to 0 °C.
-
Dissolve the intermediate lactol from Step 1 in anhydrous THF and add it dropwise to the second Grignard reagent.
-
Allow the reaction to stir at room temperature overnight.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether. The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated to yield the crude diol intermediate.
Step 3: Cyclization to 5-Bromodescyano Citalopram
-
To the crude diol intermediate, add 60% phosphoric acid.
-
Heat the mixture at 80-100 °C for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture and neutralize with a suitable base (e.g., sodium hydroxide solution).
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure 5-Bromodescyano Citalopram.
Causality Behind Experimental Choices: The use of two sequential Grignard reactions allows for the controlled, stepwise addition of the aryl and alkyl side chains to the phthalide carbonyl group. The acid-catalyzed dehydration in the final step facilitates the cyclization to form the stable furan ring of the phthalane core. The choice of anhydrous conditions is critical for the successful formation and reaction of the Grignard reagents.
Analytical Characterization
The unambiguous identification and characterization of 5-Bromodescyano Citalopram rely on a combination of spectroscopic and chromatographic techniques.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the fluorophenyl and bromo-substituted benzene rings, the methylene protons of the phthalane ring and the propyl chain, and the methyl protons of the dimethylamino group.
-
¹³C NMR: The carbon NMR spectrum will provide signals for all unique carbon atoms in the molecule, confirming the carbon skeleton.
-
¹⁹F NMR: A singlet in the fluorine NMR spectrum will confirm the presence of the single fluorine atom on the phenyl ring.
Mass Spectrometry (MS):
-
Electrospray ionization mass spectrometry (ESI-MS) would be expected to show a prominent molecular ion peak [M+H]⁺ corresponding to the molecular weight of the compound. The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) will be a key diagnostic feature in the mass spectrum.
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method is suitable for the analysis of 5-Bromodescyano Citalopram.
Illustrative HPLC Method:
-
Column: C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).[7]
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).[7][8]
-
Flow Rate: 1.0 mL/min.[8]
-
Detection: UV detection at a wavelength of approximately 240 nm.[8]
-
Injection Volume: 20 µL.
This method can be used to assess the purity of synthesized 5-Bromodescyano Citalopram and to quantify it as an impurity in Citalopram samples.
Caption: Analytical workflow for HPLC analysis of 5-Bromodescyano Citalopram.
Role in Structure-Activity Relationship (SAR) Studies
Analogs of Citalopram, including bromo-substituted derivatives, are valuable tools in structure-activity relationship (SAR) studies.[6] These studies aim to understand how modifications to the Citalopram scaffold affect its binding affinity and selectivity for the serotonin transporter (SERT), as well as the dopamine (DAT) and norepinephrine (NET) transporters.[6][9] The 5-position of the phthalane ring is a key point for substitution, and the bromo-derivative serves as a versatile precursor for introducing a wide range of functional groups via cross-coupling reactions, such as the Suzuki coupling.[6] This allows for the exploration of the chemical space around the Citalopram core to develop new compounds with potentially improved therapeutic profiles.
Conclusion
5-Bromodescyano Citalopram is a compound of significant interest in the pharmaceutical sciences, primarily due to its role as a key intermediate in the synthesis of Citalopram. A thorough understanding of its synthesis, purification, and analytical characterization is essential for the efficient and controlled manufacturing of this important antidepressant. Furthermore, its utility as a scaffold for the generation of novel Citalopram analogs underscores its importance in ongoing drug discovery and development efforts. The protocols and methodologies outlined in this guide provide a solid foundation for researchers and professionals working with this compound.
References
-
Plenge, P., et al. (2012). Structure-Activity Relationships for a Novel Series of Citalopram (1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) Analogues at Monoamine Transporters. Journal of Medicinal Chemistry, 55(19), 8485–8495. [Link]
-
Andersen, J., et al. (2016). Structure–activity relationship studies of citalopram derivatives: examining substituents conferring selectivity for the allosteric site in the 5-HT transporter. British Journal of Pharmacology, 173(5), 949–961. [Link]
-
Pharmaffiliates. (n.d.). 5-Bromodescyano Citalopram-d4. Retrieved from [Link]
-
Bøgesø, K. P., & Perregaard, J. (2011). The Discovery of Citalopram and Its Refinement to Escitalopram. In Drug Design and Discovery in Alzheimer's Disease (pp. 267-286). Wiley-VCH Verlag GmbH & Co. KGaA. [Link]
- Bigler, A. J., et al. (2006). Process for the preparation of citalopram. U.S. Patent No. 7,002,025 B2. Washington, DC: U.S.
-
Zhang, A., et al. (2023). Streamlined Atom-Economical Synthesis of Escitalopram: Kilogram-Scale Process Optimization and Industrial-Scale Implementation. Organic Process Research & Development, 27(10), 1838–1846. [Link]
- Rock, M. H., & Perregaard, J. (2000). Method for the preparation of citalopram.
-
ResearchGate. (n.d.). Structure-activity relationship studies of citalopram derivatives: examining substituents conferring selectivity for the allosteric site in the serotonin transporter. Retrieved from [Link]
-
Topiol, S., et al. (2017). X-ray structure based evaluation of analogs of citalopram: Compounds with increased affinity and selectivity compared with R-citalopram for the allosteric site (S2) on hSERT. Bioorganic & Medicinal Chemistry Letters, 27(4), 833-838. [Link]
-
DrugBank Online. (n.d.). Citalopram Hydrobromide. Retrieved from [Link]
-
Tadić, S., Nikolić, K., & Agbaba, D. (2012). Development and Optimization of an HPLC Analysis of Citalopram and Its Four Nonchiral Impurities Using Experimental Design Methodology. Journal of Liquid Chromatography & Related Technologies, 35(10), 1349-1365. [Link]
-
Wang, Y., et al. (2008). Synthesis of 5-bromide benzofuran ketone as intermediate of citalopram. Chinese Journal of New Drugs, 17(1), 66-68. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2771, Citalopram. Retrieved from [Link]
-
PubMed. (2016). Structure-activity relationship studies of citalopram derivatives: examining substituents conferring selectivity for the allosteric site in the 5-HT transporter. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). Citalopram. Retrieved from [Link]
-
PubMed. (2001). A New Alternative Synthesis of 5-cyanophthalide, a Versatile Intermediate in the Preparation of the Antidepressant Drug Citalopram. Retrieved from [Link]
-
Reddy, G. S., et al. (2008). Isolation and characterization of degradation products of citalopram and process-related impurities using RP-HPLC. Journal of Separation Science, 31(1), 74-82. [Link]
-
Patel, S., et al. (2012). Development and Validation of Stability Indicating Assay Methods (SIAMs) for Citalopram HBr by Using UV-Visible Spectrophotometer. International Journal of Pharmaceutical Sciences and Research, 3(8), 2686-2691. [Link]
-
Akay, C., & Cevheroğlu, Ş. (2010). Quantitative Determination of Citalopram and its Metabolite Desmethycitalopram in Plasma by High Performance Liquid Chromatography. FABAD Journal of Pharmaceutical Sciences, 35(2), 85-91. [Link]
-
Kumar, A., et al. (2010). CHARACTERIZATION OF AN UNKNOWN IMPURITY IN CITALOPRAM HYDROBROMIDE ACTIVE PHARMACEUTICAL INGREDIENT BY SEMI-PREPARATIVE ISOLATION AND LC-ESI/MSn AND NMR. University of Miami. [Link]
-
Rajendra, P., et al. (2022). AN IMPROVED VALIDATED RP-HPLC METHOD FOR SEPARATION OF CITALOPRAM HBR IMPURITIES IN CITALOPRAM HBR TABLETS. European Journal of Biomedical and Pharmaceutical Sciences, 9(1), 132-139. [Link]
- Reddy, K. S., et al. (2005). One pot synthesis of citalopram from 5-cyanophthalide.
-
Singh, S., et al. (2011). Citalopram Hydrobromide: degradation product characterization and a validated stability-indicating LC-UV method. Química Nova, 34(1), 95-100. [Link]
-
Patel, M., et al. (2020). Determination of Citalopram by RP-HPLC & it's stability indicative studies. TIJER.org. [Link]
-
National Institute of Standards and Technology. (n.d.). Citalopram. In NIST Chemistry WebBook. Retrieved from [Link]
-
Kucerova, J., et al. (2024). Chronic citalopram effects on the brain neurochemical profile and perfusion in a rat model of depression detected by the NMR techniques - spectroscopy and perfusion. Biomedicine & Pharmacotherapy, 181, 117656. [Link]
-
ResearchGate. (n.d.). 3 Citalopram derivatives with selective (S2 site) allosteric effect (18 and 20) and dual (S1 and S2 sites) effect (19). Retrieved from [Link]
-
Lewis, R. J., et al. (2011). Analysis of Citalopram and Desmethylcitalopram in Postmortem Fluids and Tissues Using Liquid Chromatography-Mass Spectrometry. Defense Technical Information Center. [Link]
-
Goyal, A., & Singhvi, I. (2010). Spectrofluorimetric Method for Determination of Citalopram in Bulk and Pharmaceutical Dosage Forms. Indian Journal of Pharmaceutical Sciences, 72(1), 126–129. [Link]
Sources
- 1. scbt.com [scbt.com]
- 3. US7002025B2 - Process for the preparation of citalopram - Google Patents [patents.google.com]
- 4. WO2000023431A1 - Method for the preparation of citalopram - Google Patents [patents.google.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. Structure-Activity Relationships for a Novel Series of Citalopram (1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) Analogues at Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isolation and characterization of degradation products of citalopram and process-related impurities using RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Structure–activity relationship studies of citalopram derivatives: examining substituents conferring selectivity for the allosteric site in the 5‐HT transporter - PMC [pmc.ncbi.nlm.nih.gov]
